Acide 8-hydroxyquinoléine-6-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

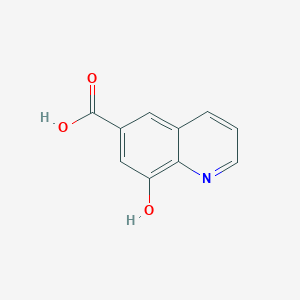

8-Hydroxyquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.

BenchChem offers high-quality 8-Hydroxyquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anticancéreuses

L'acide 8-HQCA et ses dérivés présentent des effets anticancéreux prometteurs. Ces composés interfèrent avec la croissance des cellules cancéreuses, la métastase et l'angiogenèse. Les chercheurs ont exploré leur potentiel en tant qu'agents chimiothérapeutiques, en particulier dans les cancers du sein, du poumon et du côlon. Les mécanismes comprennent l'inhibition des topoisomérases de l'ADN et l'induction de l'apoptose .

Neuroprotection et maladie d'Alzheimer

La capacité de chélation des métaux de l'acide 8-HQCA le rend pertinent pour la neuroprotection. Il peut se lier aux ions métalliques (par exemple, le fer) et prévenir le stress oxydatif, qui contribue aux maladies neurodégénératives. Dans la recherche sur la maladie d'Alzheimer, les dérivés de l'acide 8-HQCA se sont avérés prometteurs en réduisant l'agrégation amyloïde et les dommages oxydatifs .

Activité antivirale

Certains dérivés de l'acide 8-HQCA présentent des propriétés antivirales. Ils interfèrent avec la réplication et l'entrée virale, ce qui en fait des candidats potentiels contre des virus tels que le VIH, l'herpès simplex et la grippe. Leur mode d'action implique la perturbation des enzymes virales et l'inhibition de la synthèse des protéines .

Effets antibactériens

Les dérivés de l'acide 8-HQCA possèdent une activité antibactérienne contre les bactéries Gram-positives et Gram-négatives. Ils peuvent perturber les membranes bactériennes, inhiber les enzymes et interférer avec la réplication de l'ADN. Les chercheurs explorent leur utilisation dans la lutte contre les souches résistantes aux médicaments .

Chélation des métaux et métalloprotéines

En tant que chélateurs puissants d'ions métalliques, les dérivés de l'acide 8-HQCA peuvent séquestrer les ions métalliques (par exemple, le cuivre, le zinc) et influencer la fonction des métalloprotéines. Cette propriété a des implications dans divers processus biologiques, y compris l'activité enzymatique et la signalisation cellulaire .

Autres applications

Au-delà des domaines mentionnés, les dérivés de l'acide 8-HQCA ont été étudiés pour leur potentiel dans :

- Inhibition de Mycobacterium tuberculosis : Dans le cadre du développement de médicaments contre la tuberculose .

En résumé, l'acide 8-hydroxyquinoléine-6-carboxylique et ses dérivés offrent un paysage pharmacologique riche. Leur polyvalence en fait des blocs de construction précieux pour le développement de médicaments et les interventions thérapeutiques contre diverses maladies. 🧪🔬

Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Lire la suite 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological profile. MedChemComm, 6(1), 13-27. Lire la suite

Mécanisme D'action

Target of Action:

8-HQCA belongs to a class of compounds containing the 8-hydroxyquinoline (8-HQ) nucleus. This moiety consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . While specific targets for 8-HQCA have not been extensively studied, it’s essential to recognize that compounds containing the 8-HQ moiety exhibit diverse biological activities. These activities include antimicrobial, anticancer, and antifungal effects. Therefore, the primary targets likely involve cellular processes related to these activities.

Biochemical Pathways:

While specific pathways affected by 8-HQCA are not well-documented, we can draw insights from related compounds. For instance:

- Iron Chelation : In insects, 8-HQCA is generated from tryptophan via kynurenine and 3-hydroxykynurenine. It acts as an iron chelator, potentially controlling the gut microbiome during the larval stage .

Analyse Biochimique

Biochemical Properties

8-Hydroxyquinoline-6-carboxylic acid is known to interact with a wide range of biomolecules. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ .

Cellular Effects

8-Hydroxyquinoline-6-carboxylic acid has been shown to have a significant impact on various types of cells and cellular processes. It exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It has been shown to have an impact on some physiological processes in the human body, especially in the colon, and in higher concentrations may also affect carcinogenesis and cancer progression .

Molecular Mechanism

At the molecular level, 8-Hydroxyquinoline-6-carboxylic acid exerts its effects through various mechanisms. In its photo-induced excited-state, 8-hydroxyquinoline converts to zwitterionic isomers, in which the hydrogen atom is transferred from oxygen to nitrogen . This compound has also been identified as a potent inhibitor of the class II FBA present in M. tuberculosis (MtFBA), with an IC 50 of 10 μM .

Temporal Effects in Laboratory Settings

It has been shown that this compound is formed during the larval stage of certain species, probably acting as an iron chelator to control the gut microbiome .

Metabolic Pathways

8-Hydroxyquinoline-6-carboxylic acid is involved in the tryptophan metabolism pathway. In insects, it is generated from tryptophan via kynurenine and 3-hydroxykynurenine .

Transport and Distribution

It has been suggested that certain derivatives of 8-hydroxyquinoline can cross the blood-brain barrier .

Propriétés

IUPAC Name |

8-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIIKDKLCETFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2456786.png)

![(Z)-N-(6-ethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2456790.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)

![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)